Ciproxifan hydrochloride
Overview
Description
Ciproxifan hydrochloride is a potent histamine H3 receptor inverse agonist and antagonist. It is known for its ability to modulate the release of histamine in the brain, which has significant implications for cognitive enhancement and wakefulness. The compound has been studied for its potential therapeutic applications in conditions such as narcolepsy, Alzheimer’s disease, and schizophrenia .
Mechanism of Action
Target of Action
Ciproxifan hydrochloride is a well-investigated histamine H3 receptor (H3R) inverse agonist/antagonist . It shows an exclusively high species-specific affinity at rodent H3R compared to human H3R . It also shows efficacy on both enzyme isoforms of monoamine oxidase A and B .
Mode of Action
Ciproxifan, by acting as an inverse agonist/antagonist at the histamine H3 receptors, inhibits the release of several neurotransmitters like dopamine, histamine, serotonin, or acetylcholine . As a result, inverse agonism/antagonism of the H3 receptor leads to accelerated release of these neurotransmitters . It also reversibly inhibits monoamine oxidase A and B .
Biochemical Pathways
The H3R, a G-protein coupled receptor displaying constitutive activity (basal activity without binding of an agonist), is capable of affecting neurotransmitter modulation in the brain . The strong H3-receptor mRNA expression in enkephalin neurons suggests that the synergistic neurochemical and motor effects of ciproxifan result from direct H3/D2-receptor interactions, leading to an enhanced activation of striatopallidal neurons of the indirect movement pathway .
Pharmacokinetics
It’s important to note that the inhibitory potency of ciproxifan on rat brain monoamine oxidase should be considered when using high doses in rat models for neurological diseases .
Result of Action
Ciproxifan’s inverse agonism/antagonism at histamine H3 receptors is manifested in the improvement of wakefulness and attention in vivo . It is commonly used as a reference H3R antagonist in rodent models studying cognitive impairment, Alzheimer’s disease, or attention deficit hyperactivity disorder (ADHD) . It has also been tested in animal models for schizophrenia, sleeping disorders, and autism . In addition, it has been found to improve memory performance in a variety of rodent models of memory impairment .
Action Environment
It’s important to note that the effects of ciproxifan can be influenced by various factors, including the specific disease model used, the dosage administered, and the species-specific affinity of the drug .
Biochemical Analysis
Biochemical Properties
Ciproxifan hydrochloride interacts with the histamine H3 receptor, showing a high species-specific affinity at rodent receptors compared to human receptors . It also shows efficacy on both enzyme isoforms of monoamine oxidase A and B . The inhibition by this compound was reversible for both human isoforms .
Cellular Effects
This compound has been shown to improve cognition impairment, particularly spatial learning memory, and synaptic plasticity in the CA1 region of the hippocampus in autistic rats . It also reverses isoflurane-induced deficits in object recognition memory .
Molecular Mechanism
This compound exerts its effects at the molecular level by blocking the H3 receptor, which consequently allows more histamine to be released . This results in an alertness-promoting effect . It also reversibly inhibits monoamine oxidase A and B .
Temporal Effects in Laboratory Settings
A robust deficit in object recognition memory occurred one day after exposure to isoflurane anesthesia. This deficit in short-term memory was reversed by the administration of this compound 30 minutes before behavioral training .
Dosage Effects in Animal Models
In animal models, this compound has been shown to improve cognitive impairments at a dosage of 3 mg/kg . When using high doses in rat models for neurological diseases, the inhibitory potency of this compound on rat brain monoamine oxidase should be considered .
Metabolic Pathways
This compound is involved in the histaminergic neurotransmission pathway, where it acts as an antagonist to the histamine H3 receptor . This receptor inhibits the release of several neurotransmitters like dopamine, histamine, serotonin, or acetylcholine .
Subcellular Localization
The histamine H3 receptor, which this compound interacts with, is located on histaminergic nerve terminals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ciproxifan hydrochloride involves several key steps. The starting material is typically cyclopropyl ketone, which undergoes a series of reactions to introduce the imidazole and propyloxy groups. The final product is obtained through a reaction with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The process is typically carried out in batch reactors with stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions: Ciproxifan hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The imidazole ring and propyloxy groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Ciproxifan hydrochloride has been extensively studied for its scientific research applications:
Comparison with Similar Compounds
- Thioperamide: Another histamine H3 receptor antagonist with similar applications but different chemical structure.
- Iodoproxyfan: Known for its high potency and selectivity, structurally related to Ciproxifan hydrochloride.
- Pitolisant hydrochloride: A clinically approved drug for narcolepsy, also targeting histamine H3 receptors .
Properties
IUPAC Name |
cyclopropyl-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2.ClH/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14;/h5-8,10-12H,1-4,9H2,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAPSKMHZQQTRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30582021 | |
Record name | Cyclopropyl{4-[3-(1H-imidazol-5-yl)propoxy]phenyl}methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30582021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049741-81-2 | |
Record name | Cyclopropyl{4-[3-(1H-imidazol-5-yl)propoxy]phenyl}methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30582021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1049741-81-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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